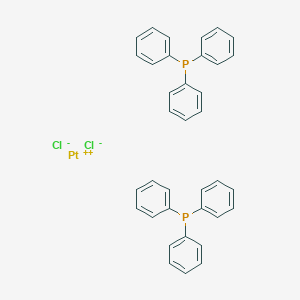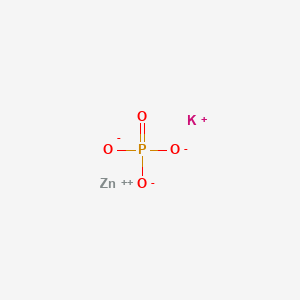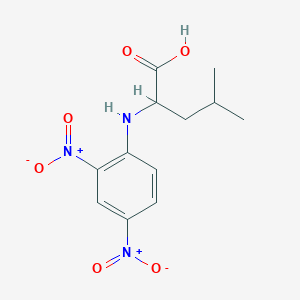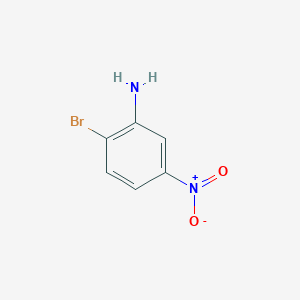
2-Bromo-5-nitroaniline
Vue d'ensemble
Description
2-Bromo-5-nitroaniline (2-BN) is an aromatic amine compound that is widely used in the synthesis of various organic compounds and materials. It is a colorless to pale yellow liquid, and is soluble in water, alcohol and ether. 2-BN is a versatile compound with multiple applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
Synthèse Organique
La 2-Bromo-5-nitroaniline est utilisée comme réactif en synthèse organique . Elle fait partie de la classe des composés organiques benzénoïdes et est utilisée dans la synthèse de diverses molécules complexes .
Production de Benzimidazoles
Ce composé a été utilisé dans une réaction d'amination aryle intra-moléculaire catalysée au palladium pour produire des benzimidazoles . Les benzimidazoles sont une classe de composés organiques aromatiques hétérocycliques qui ont une large gamme d'applications dans les produits pharmaceutiques et la science des matériaux .
Évaluation Biologique
La this compound a été utilisée dans la synthèse et l'évaluation biologique des analogues biaryle-carbamate à cycle A du rhazinilam . Le rhazinilam est un produit naturel qui a montré une activité anti-mitotique .
Réactions de chloration radicalaire
Ce composé a été impliqué dans l'étude de la formation et du réarrangement des intermédiaires ipso dans les réactions de chloration radicalaire aromatique . Ces réactions sont importantes dans le domaine de la chimie organique pour la synthèse de composés aromatiques chlorés .
Produits chimiques de laboratoire
La this compound est utilisée comme produit chimique de laboratoire . Elle est utilisée dans diverses réactions chimiques et expériences en laboratoire
Safety and Hazards
2-Bromo-5-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and to use personal protective equipment when handling this compound .
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-5-nitroaniline is the respiratory system . .
Mode of Action
It’s known to participate in an intramolecular palladium-catalysed aryl amination reaction to produce benzimidazoles . This suggests that it may interact with its targets through a similar mechanism, possibly involving the transfer of an amino group.
Biochemical Pathways
Given its potential role in the synthesis of benzimidazoles , it may be involved in pathways related to these compounds.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a CYP2C9 inhibitor .
Result of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place . It is also classified as a combustible solid, suggesting that its stability and efficacy could be affected by exposure to heat or flame .
Propriétés
IUPAC Name |
2-bromo-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAUCXCLMDAZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146225 | |
| Record name | 2-Bromo-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10403-47-1 | |
| Record name | 2-Bromo-5-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10403-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010403471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that 2-bromo-5-nitroaniline yields exclusively the N-benzylated product when reacted with benzyl chloroformate. What is the significance of this finding?
A: The research demonstrates that the presence of electron-withdrawing groups, particularly at the ortho position of the aniline ring, strongly favors the formation of N-benzylated products over N-carbobenzyloxy (CBZ) products in reactions with benzyl chloroformate. [] This selectivity is significant because it provides a synthetic route for specifically obtaining N-benzylated anilines, which are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. The study highlights the influence of substituent effects on the reaction pathway, offering insights for predicting and controlling the outcome of similar reactions involving substituted anilines.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
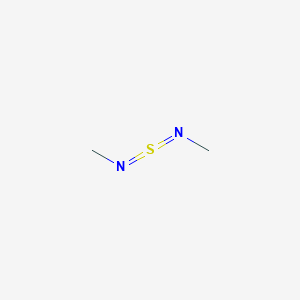




![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)



